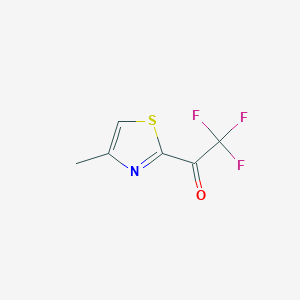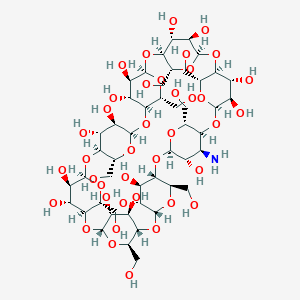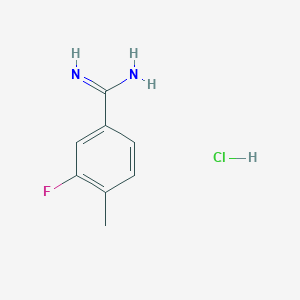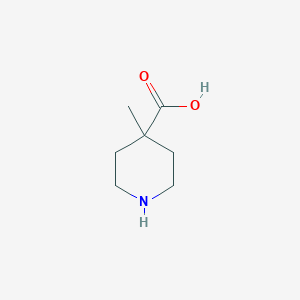![molecular formula C7H7N3 B068613 1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 165669-36-3](/img/structure/B68613.png)
1H-pyrrolo[2,3-c]pyridin-7-amine
概要
説明
1H-pyrrolo[2,3-c]pyridin-7-amine is a chemical compound with the molecular formula C7H7N3. It has a molecular weight of 133.15 g/mol . This compound is a pale-yellow to yellow-brown solid . It is used in the synthesis of various derivatives that have been studied for their potential as potassium-competitive acid blockers (P-CABs) .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed and synthesized based on a docking model as potassium-competitive acid blockers (P-CABs). The molecular modeling of these derivatives led to the introduction of a substituent at the 1-position to access two lipophilic sites and polar residues . Another study reported the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives via a ring cleavage methodology .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridin-7-amine consists of a pyrrolopyridine core with an amine group at the 7-position . The InChI code for this compound is 1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2 .
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrrolo[2,3-c]pyridin-7-amine has been explored in the synthesis of its derivatives. For instance, it was treated with methanesulfonyl chloride in an ice bath and subsequently with lithium bromide under reflux overnight, giving an important intermediate that allowed complete reaction with another compound to offer a product in a good yield .
Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridin-7-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 133.15 g/mol and a molecular formula of C7H7N3 . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 133.063997236 g/mol .
科学的研究の応用
Anticancer Activities
1H-pyrrolo[2,3-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
Tubulin Polymerization Inhibition
Tubulin polymerization experiments indicated that the same compound potently inhibited tubulin polymerization at concentrations of 3µM and 5µM . Immunostaining assays revealed that it remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .
Cell Cycle Arrest and Apoptosis Induction
Cell cycle studies and cell apoptosis analyses demonstrated that the compound at concentrations of 0.12µM, 0.24µM, and 0.36µM significantly caused G2/M phase cell cycle arrest and apoptosis .
Antimicrobial Activities
Compounds with pyrrolopyrazine scaffold, which is similar to 1H-pyrrolo[2,3-c]pyridin-7-amine, have widely exhibited different biological activities, such as antimicrobial .
Anti-inflammatory Activities
Pyrrolopyrazine derivatives also have shown anti-inflammatory activities .
Antiviral Activities
Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Kinase Inhibitory Activities
5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
Antioxidant Activities
Pyrrolopyrazine derivatives have also shown antioxidant activities .
Safety And Hazards
The safety information available for 1H-pyrrolo[2,3-c]pyridin-7-amine indicates that it is corrosive . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKAJKJHGZYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597879 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridin-7-amine | |
CAS RN |
165669-36-3 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

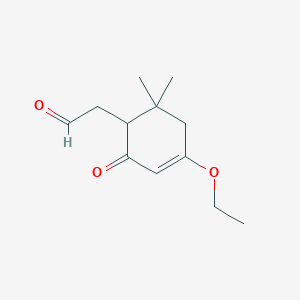
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




